molecular formula C16H17N3O3 B2905010 (E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2321336-50-7

(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2905010
CAS No.: 2321336-50-7
M. Wt: 299.33
InChI Key: NJHAYVMAMVTAHJ-VOTSOKGWSA-N
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Description

(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a cinnamoyl group attached to a pyrrolidine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione typically involves a multi-step process:

    Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cinnamoyl Group: The cinnamoyl group is introduced via a condensation reaction between cinnamic acid or its derivatives and the pyrrolidine ring. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

    Formation of the Imidazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate product to form the imidazolidine-2,4-dione ring. This can be achieved through the reaction of the intermediate with urea or its derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Research: The compound is used as a tool in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: It is investigated for its potential use in various industrial processes, including catalysis and the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as the inflammatory response, cell proliferation, and apoptosis, contributing to its pharmacological effects.

Comparison with Similar Compounds

(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

    This compound Derivatives: These compounds have similar structures but differ in the substituents on the pyrrolidine or imidazolidine rings, leading to variations in their properties and applications.

    Cinnamoyl Pyrrolidine Compounds: These compounds contain the cinnamoyl group attached to a pyrrolidine ring but lack the imidazolidine-2,4-dione moiety, resulting in different chemical and biological properties.

    Imidazolidine-2,4-dione Compounds: These compounds contain the imidazolidine-2,4-dione moiety but lack the cinnamoyl pyrrolidine structure, leading to distinct properties and applications.

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

3-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-14(7-6-12-4-2-1-3-5-12)18-9-8-13(11-18)19-15(21)10-17-16(19)22/h1-7,13H,8-11H2,(H,17,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHAYVMAMVTAHJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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